TYRA-300: A Deep Dive into the Mechanism of Action of a Selective FGFR3 Inhibitor
TYRA-300: A Deep Dive into the Mechanism of Action of a Selective FGFR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-300 is an investigational, orally administered, selective inhibitor of the fibroblast growth factor receptor 3 (FGFR3).[1][2][3] Developed by Tyra Biosciences, this next-generation precision medicine is engineered to target activating mutations, fusions, and resistance mutations in the FGFR3 gene, which are implicated in various cancers, notably urothelial carcinoma, and skeletal dysplasias such as achondroplasia.[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of TYRA-300, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key pathways and processes involved.
Core Mechanism of Action
TYRA-300 functions as a potent and selective ATP-competitive inhibitor of the FGFR3 tyrosine kinase. Its primary mechanism involves binding to the kinase domain of FGFR3, thereby blocking the downstream signaling pathways that drive cellular proliferation, survival, and differentiation in FGFR3-dependent conditions.[1][2]
A key innovation in the design of TYRA-300 is its selectivity for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[1][2] This selectivity is crucial for minimizing off-target toxicities commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (FGFR1 inhibition), mucositis, and retinal detachment (FGFR2 inhibition).[1][2] Furthermore, TYRA-300 is designed to be agnostic to the "gatekeeper" mutations (e.g., V555M) in FGFR3 that confer resistance to first-generation FGFR inhibitors.[1][5]
Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are critical for cell proliferation and survival. In skeletal dysplasias like achondroplasia, gain-of-function mutations in FGFR3 lead to constitutive activation of these pathways, impairing chondrocyte proliferation and differentiation, and consequently, bone growth.[4][6] In cancer, activating mutations or fusions involving FGFR3 drive oncogenesis through the same signaling cascades.
TYRA-300 intervenes at the initial step of this signaling cascade by preventing the autophosphorylation of FGFR3, thereby inhibiting all subsequent downstream events.
Data Presentation
In Vitro Potency and Selectivity
TYRA-300 demonstrates potent inhibition of wild-type and mutated FGFR3, with significant selectivity over other FGFR isoforms.
| Target | IC50 (nM) | Reference |
| FGFR3 (Wild-Type) | 1.8 | [5] |
| FGFR1 | 113 | [5] |
| FGFR2 | 34.9 | [5] |
| FGFR4 | 98.4 | [5] |
| FGFR3 V555M (Gatekeeper Mutation) | Potent activity maintained | [5] |
| FGFR3 G380R (Achondroplasia) | 21 | [1] |
| FGFR3 N540K | 73 | [1] |
Preclinical Efficacy in Achondroplasia Mouse Model
In a preclinical mouse model of achondroplasia (Fgfr3Y367C/+), daily administration of TYRA-300 resulted in significant improvements in bone growth.
| Parameter | Treatment Group | Result | p-value | Reference |
| Body Length Increase | TYRA-300 (1.2 mg/kg/day) | 17.6% increase vs. vehicle | <0.0001 | |
| Femur Length Increase | TYRA-300 (1.2 mg/kg/day) | 24.4% increase vs. vehicle | <0.0001 | |
| Tibia Length Increase | TYRA-300 (1.2 mg/kg/day) | 38.3% increase vs. vehicle | <0.0001 |
Clinical Efficacy in Metastatic Urothelial Carcinoma (SURF301 Study)
Interim data from the Phase 1/2 SURF301 study in patients with heavily pre-treated FGFR3-altered metastatic urothelial carcinoma demonstrated promising anti-tumor activity.
| Dose Level | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| ≥90 mg daily | 54.5% (6/11 patients with partial response) | 100% | [3] |
Experimental Protocols
Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of TYRA-300 against FGFR isoforms.
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Method: Biochemical kinase assays were performed using purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains. Assays were conducted in a 384-well plate format.
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Procedure:
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Kinase, a fluorescently labeled peptide substrate, and ATP were combined in assay buffer.
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TYRA-300 was added in a series of dilutions.
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The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).
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The reaction was stopped, and the amount of phosphorylated substrate was quantified using a microplate reader.
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IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
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Cell Viability Assay (Ba/F3 Cells)
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Objective: To assess the effect of TYRA-300 on the viability of cells engineered to be dependent on FGFR signaling.
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Cell Lines: Ba/F3 murine pro-B cells were retrovirally transduced to express human wild-type or mutated FGFR3.
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Procedure:
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Cells were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
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Cells were treated with a range of concentrations of TYRA-300 or vehicle control (DMSO).
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Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
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Cell viability was assessed using a commercially available luminescent cell viability assay that measures intracellular ATP levels.
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Luminescence was read on a microplate reader, and data were normalized to the vehicle-treated controls to determine the percentage of inhibition.
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In Vivo Tumor Xenograft Model
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Objective: To evaluate the anti-tumor efficacy of TYRA-300 in a mouse model of human bladder cancer.
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Animal Model: Female athymic nude mice were used.
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Tumor Implantation: Human bladder cancer cells with an FGFR3 fusion (e.g., RT112) or mutation were implanted subcutaneously into the flank of each mouse.
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Treatment: When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. TYRA-300 was administered orally once daily at various dose levels. The control group received the vehicle.
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Efficacy Assessment: Tumor volume was measured twice weekly using calipers. Body weight was also monitored as an indicator of toxicity.
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Endpoint: The study was terminated when tumors in the control group reached a specified maximum size or after a defined treatment period. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Clinical Development
TYRA-300 is currently being evaluated in multiple clinical trials.
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SURF301 (NCT05544552): A Phase 1/2 study in adult patients with advanced solid tumors, including metastatic urothelial carcinoma, harboring activating FGFR3 alterations.[3] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of TYRA-300.
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SURF302 (NCT06995677): A Phase 2 study evaluating TYRA-300 in patients with low-grade, intermediate-risk non-muscle invasive bladder cancer (NMIBC) with FGFR3 alterations.
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BEACH301: A planned Phase 2 study in pediatric patients with achondroplasia.
Conclusion
TYRA-300 is a highly selective and potent oral inhibitor of FGFR3 with a mechanism of action that addresses the limitations of previous FGFR inhibitors. Its ability to potently inhibit wild-type and mutated FGFR3, including gatekeeper resistance mutations, while sparing other FGFR isoforms, offers the potential for a more favorable safety and efficacy profile. Preclinical data have demonstrated significant activity in models of both cancer and skeletal dysplasia. Ongoing clinical trials will further elucidate the therapeutic potential of TYRA-300 in patients with FGFR3-driven diseases. The development of TYRA-300 represents a promising advancement in precision medicine for these patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 3. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ORCID [orcid.org]
- 6. probiologists.com [probiologists.com]
